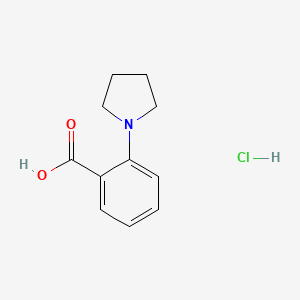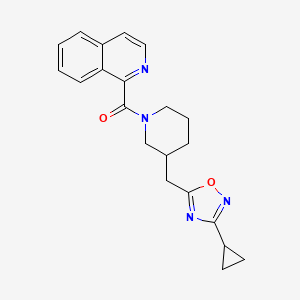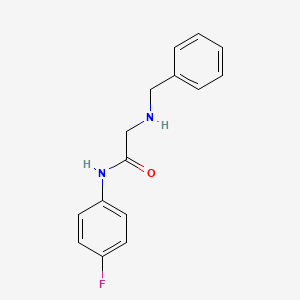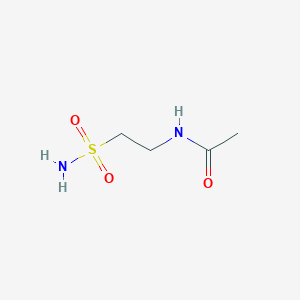
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of compounds related to N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide involves complex chemical reactions, including condensation, treatment with diphosphorus pentasulfide, and electrophilic substitution reactions. For instance, the condensation of quinoline derivatives with thiophene and furan carbonyl chlorides has been explored, leading to the formation of carboxamide and thioamide derivatives. These compounds were further subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, to produce derivatives substituted at specific positions on the thiophene or furan ring (Aleksandrov et al., 2020); (El’chaninov & Aleksandrov, 2017).
Pharmacological Applications
Research on structurally similar compounds to this compound has shown promising pharmacological activities, including the inhibition of angiogenesis and efflux pump activity. For example, derivatives of thiophene carboxamide have demonstrated potential in overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pumps, suggesting a role in multi-drug resistance reversal (Mudududdla et al., 2015).
Antimicrobial and Anticancer Properties
Compounds with a core structure similar to this compound have been synthesized and tested for their anticancer and antimicrobial activities. The synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, for instance, revealed significant antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents (Hung et al., 2014).
Corrosion Inhibition
Another interesting application of carboxamide derivatives is in the field of corrosion inhibition. Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential industrial applications (Erami et al., 2019).
Mechanism of Action
Target of action
The compound contains a thiophene and a tetrahydroquinoline moiety. Thiophene derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Tetrahydroquinoline derivatives are also known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical pathways
The exact biochemical pathways this compound affects would depend on its specific targets. Many drugs that contain thiophene and tetrahydroquinoline moieties are known to interact with enzymes and receptors involved in inflammation, cancer progression, and viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it might reduce inflammatory responses at the molecular and cellular level .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence a compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable at specific pH levels or temperatures .
properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOPFEVKIBFGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-chloroquinoline-4-carboxamide](/img/structure/B2959185.png)
![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)